3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound is part of a class of molecules known for their rigid, three-dimensional frameworks, which make them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cycloheptylbicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to a suitable precursor, followed by a series of transformations to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its rigid structure makes it useful in studying molecular interactions and enzyme binding.
Medicine: It is explored for its potential as a drug scaffold, offering improved metabolic stability and bioavailability.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. Its rigid structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
What sets 3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid apart from these similar compounds is the presence of the cycloheptyl group. This group can impart unique steric and electronic properties, potentially enhancing the compound’s stability, binding affinity, and overall effectiveness in various applications .
Properties
CAS No. |
2763759-41-5 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
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